2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine

Description

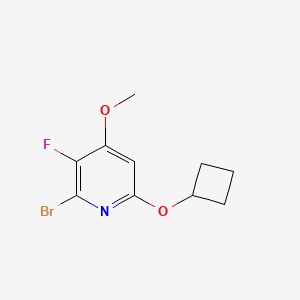

2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine is a halogenated pyridine derivative with a unique substitution pattern. The molecule features bromine at position 2, a cyclobutoxy group at position 6, fluorine at position 3, and a methoxy group at position 2. This combination of electron-withdrawing (Br, F) and electron-donating (methoxy, cyclobutoxy) substituents creates a distinct electronic profile, making it a candidate for applications in medicinal chemistry, agrochemicals, or as a synthetic intermediate.

Properties

Molecular Formula |

C10H11BrFNO2 |

|---|---|

Molecular Weight |

276.10 g/mol |

IUPAC Name |

2-bromo-6-cyclobutyloxy-3-fluoro-4-methoxypyridine |

InChI |

InChI=1S/C10H11BrFNO2/c1-14-7-5-8(13-10(11)9(7)12)15-6-3-2-4-6/h5-6H,2-4H2,1H3 |

InChI Key |

BSEWBUHBUJSEQT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=C1F)Br)OC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-bromo-4-methylpyridine as a starting material, which undergoes a series of reactions including halogenation, substitution, and cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed due to their efficiency and selectivity . These methods allow for the large-scale production of 2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst is often employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmacological Applications

1.1 GPR120 Agonist Activity

One of the primary applications of 2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine is its function as an agonist for the G protein-coupled receptor GPR120. This receptor is implicated in several metabolic processes, and modulation of its activity may benefit conditions such as:

- Diabetes Mellitus : The compound has shown promise in managing blood glucose levels and enhancing insulin sensitivity, making it a candidate for diabetes treatment .

- Obesity : By influencing appetite regulation and energy expenditure, it may help in weight management strategies .

- Hyperlipidemia : Its role in lipid metabolism could assist in lowering cholesterol levels .

- Non-Alcoholic Steatohepatitis (NASH) : The compound's anti-inflammatory properties may be beneficial in treating liver conditions associated with fat accumulation .

Diabetes Management

In a study examining the effects of GPR120 agonists on glucose metabolism, compounds similar to this compound demonstrated significant improvements in insulin sensitivity and reductions in fasting glucose levels. These findings suggest that such compounds could be developed into therapeutic agents for diabetes management .

Obesity Treatment

Research has indicated that GPR120 activation leads to increased secretion of incretins, hormones that enhance insulin release in response to meals. In preclinical models, administration of this compound resulted in reduced food intake and weight loss, supporting its potential use in obesity treatment .

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Key Observations :

- Cyclobutoxy vs. Smaller Alkoxy Groups : The cyclobutoxy group in the target compound introduces significant steric hindrance compared to methoxy or ethoxy groups in analogs like 4-bromo-2-methoxy-6-methylpyridine. This may reduce nucleophilic substitution (e.g., SNAr) rates but enhance selectivity in coupling reactions .

- Fluorine vs.

- Methoxy Positioning : Methoxy at position 4 (target) versus position 2 (4-bromo-2-methoxy-6-methylpyridine) alters electronic density distribution, affecting regioselectivity in further functionalization .

Biological Activity

2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

The compound's structure includes a bromine atom, a cyclobutoxy group, and a methoxy group attached to a pyridine ring. This unique configuration suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The presence of the bromine atom may enhance its electrophilic properties, allowing it to form covalent bonds with specific amino acid residues in target proteins.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies focusing on pyridine derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of critical enzymes like MurA, which is essential for bacterial cell wall synthesis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that related pyridine derivatives can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine ring significantly affect the compound's potency and selectivity towards biological targets. For example, the introduction of different alkyl or aryl groups can enhance binding affinity and efficacy against specific pathogens .

Case Study 1: Antibacterial Activity

A recent study screened a library of pyridine derivatives, including this compound, for their ability to inhibit MurA from E. coli. The compound demonstrated significant inhibitory effects with an IC50 value indicating promising antibacterial potential .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, related compounds were tested for their ability to reduce inflammation in cellular models. The results indicated that these compounds could lower levels of TNF-alpha and IL-6, key mediators in inflammatory responses .

Table 1: Biological Activity Summary

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antibacterial | Moderate | |

| Anti-inflammatory | Significant | |

| Enzyme Inhibition | High |

Table 2: Structure-Activity Relationships

| Compound Variant | Modifications | Biological Activity |

|---|---|---|

| 2-Bromo-6-cyclobutoxy | Cyclobutoxy group | Antimicrobial |

| 2-Bromo-4-methoxypyridine | Methyl substitution | Reduced potency |

| 3-Fluoro derivatives | Fluorine substitution | Enhanced selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.